REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=C.C1(C#C)C=CC=CC=1.C([Li])CCC.[CH3:23][C:24]([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)=[CH2:25].C=CC1C=CC=CC=1>C(C1C=CC=CC=1)C.C(O)C>[CH2:1]=[CH:2][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH3:25][C:24]([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)=[CH2:23] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C#C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
Stainless Steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=C)C1=CC=CC=C1.C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=C)C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
is distilled
|
Type
|
CUSTOM
|
Details
|
to remove water, oxygen and benzaldehyde impurities
|
Type
|
CUSTOM
|
Details
|
equipped with a hollow auger agitator
|
Type
|
ADDITION
|
Details
|
The purified feed stream and initiator are introduced into the side of the reactor at a rate
|
Type
|
CUSTOM
|
Details
|
to give a two-hour residence time
|
Type
|
CUSTOM
|
Details
|
to provide a concentration of about 60 ppm
|
Type
|
TEMPERATURE
|
Details
|
The pressure within the reactor is maintained at about 50 pounds per square inch gauge
|
Type
|
CUSTOM
|
Details
|
equipped with a flat plate heater
|
Type
|
TEMPERATURE
|
Details
|
The exterior of the heater is maintained at a pressure of less than 20 millimeters of mercury
|
Type
|
TEMPERATURE
|
Details
|
the product mixture is heated to a temperature of about 250° C.
|
Type
|
CUSTOM
|
Details
|
to provide a polymer
|
Type
|
ADDITION
|
Details
|
containing about 0.3 weight percent volatiles
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=C)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=C.C1(C#C)C=CC=CC=1.C([Li])CCC.[CH3:23][C:24]([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)=[CH2:25].C=CC1C=CC=CC=1>C(C1C=CC=CC=1)C.C(O)C>[CH2:1]=[CH:2][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH3:25][C:24]([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)=[CH2:23] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C#C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
Stainless Steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=C)C1=CC=CC=C1.C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=C)C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
is distilled
|
Type
|
CUSTOM
|
Details
|
to remove water, oxygen and benzaldehyde impurities
|
Type
|
CUSTOM
|
Details
|
equipped with a hollow auger agitator
|
Type
|
ADDITION
|
Details
|
The purified feed stream and initiator are introduced into the side of the reactor at a rate
|
Type
|
CUSTOM
|
Details
|
to give a two-hour residence time
|
Type
|
CUSTOM
|
Details
|
to provide a concentration of about 60 ppm
|
Type
|
TEMPERATURE
|
Details
|
The pressure within the reactor is maintained at about 50 pounds per square inch gauge
|
Type
|
CUSTOM
|
Details
|
equipped with a flat plate heater
|
Type
|
TEMPERATURE
|
Details
|
The exterior of the heater is maintained at a pressure of less than 20 millimeters of mercury
|
Type
|
TEMPERATURE
|
Details
|
the product mixture is heated to a temperature of about 250° C.
|
Type
|
CUSTOM
|
Details
|
to provide a polymer
|
Type
|
ADDITION
|
Details
|
containing about 0.3 weight percent volatiles
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=C)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |